Aqueous Solubility Advantage Over the Unsubstituted Core Scaffold
The unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) exhibits a calculated aqueous solubility of approximately 18 g/L (25 °C) . In contrast, 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is experimentally soluble in water at ≥25 mg/mL (≥25 g/L), representing a ≥1.4‑fold improvement in aqueous solubility driven by the primary alcohol substituent [1]. The increased solubility reduces the need for co‑solvents (e.g., DMSO) in biochemical assay buffers and facilitates in‑line purification during scale‑up.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥25 mg/mL (≥25 g/L, 25 °C, experimental) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4): ~18 g/L (25 °C, calculated) |
| Quantified Difference | ≥1.4‑fold higher solubility for the 2‑hydroxymethyl derivative |
| Conditions | Experimental solubility (shake-flask, water, 25 °C) vs. ACD/Labs calculated solubility |
Why This Matters
Higher aqueous solubility directly translates to easier handling in aqueous assay media and can reduce downstream processing challenges (e.g., filtration, drying) during scale‑up of synthetic intermediates [2].
- [1] Chemistry StackExchange. Solubility statement for 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (revision 30f41ec1). https://chemistry.stackexchange.com/revisions/30f41ec1-c98e-496f-a7f6-b3578a399e7d/view-source (accessed 2025). View Source
- [2] Scalable Process Design for a PDE10A Inhibitor – Org. Process Res. Dev. (2021). Discusses process challenges of hygroscopic pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediates. https://www.sciencedirect.com/science/article/abs/pii/S1083616021018041 View Source
